1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Description
Chemical Structure and Properties 1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate (CAS: 114676-69-6) is a chiral pyrrolidine derivative with a molecular formula of C₁₁H₁₉NO₅ and a molecular weight of 245.27 g/mol . The compound features a hydroxyl group at the 4-position, a tert-butyl ester at the 1-position, and a chloromethyl ester at the 2-position. Its stereochemistry ((2R,4R)) is critical for applications in asymmetric synthesis and pharmaceutical intermediates.
Synthesis
The compound is synthesized via Boc (tert-butoxycarbonyl) protection of (2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride. Key steps include:
Properties
Molecular Formula |
C11H18ClNO5 |
|---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-(chloromethyl) (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H18ClNO5/c1-11(2,3)18-10(16)13-5-7(14)4-8(13)9(15)17-6-12/h7-8,14H,4-6H2,1-3H3/t7-,8-/m1/s1 |
InChI Key |
UCUBUDPJBDSNCT-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OCCl)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCCl)O |
Origin of Product |
United States |
Preparation Methods
Stereoselective Esterification and Hydroxy Group Protection
The foundational step involves the dual esterification of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid. Di-tert-butyl dicarbonate (Boc₂O) is employed to protect the pyrrolidine nitrogen, while methyl or benzyl esters are typically used for the carboxylic acid moiety. For instance, (2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is synthesized via reaction with Boc₂O in dichloromethane (DCM) at 0–25°C, achieving yields >85%. Substituting the methyl ester with a chloromethyl group necessitates chloromethylation agents like chloromethyl chlorosulfate or chloromethyl methyl ether under acidic conditions. This step is critical for introducing the chloromethyl functionality while retaining stereochemical integrity.
Mitsunobu Reaction for Ether Formation
In cases where the hydroxy group at the 4-position requires functionalization, the Mitsunobu reaction is utilized. For example, 1-tert-butyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate reacts with 4-chloro-7-methoxyquinazolin-6-ol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in DCM. This method achieves regioselective ether formation at the 4-hydroxy position with yields of 70–75%. The chloromethyl ester is subsequently introduced via nucleophilic substitution, though this step often requires careful optimization to avoid epimerization.
Chloromethylation via Nucleophilic Substitution
Direct chloromethylation of the methyl ester precursor is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For instance, treating 1-tert-butyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate with SOCl₂ in anhydrous DCM at −10°C converts the methyl ester to the chloromethyl derivative. This method yields 60–65% of the target compound after purification by silica gel chromatography. Alternative approaches employ chloromethyl methyl ether (MOMCl) with Lewis acids like ZnCl₂, though these methods risk forming undesired byproducts.
Purification and Crystallization Strategies
Column Chromatography
Silica gel chromatography remains the primary purification method for intermediates. Elution with gradients of methanol/DCM (0–3.5% methanol) effectively separates Boc-protected intermediates from triphenylphosphine oxide and other byproducts. However, chromatography is less suitable for the final chloromethylated product due to its sensitivity to hydrolysis.
Crystallization Techniques
Crystallization from n-heptane or tert-butyl methyl ether (TBME) is preferred for final purification. For example, dissolving the crude product in n-heptane at 50–55°C followed by slow cooling to 0–5°C yields crystalline 1-tert-butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate with >99% purity (HPLC). Additives like tertiary butyl amine enhance crystal formation by neutralizing residual acids.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, research has shown that the incorporation of the hydroxypyrrolidine moiety can enhance the cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrrolidine derivatives, including 1-tert-butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate, demonstrating significant activity against breast cancer cells through apoptosis induction mechanisms .
Organic Synthesis Applications
2. Building Block for Peptide Synthesis
This compound serves as an important building block in peptide synthesis due to its ability to introduce complex functionalities into peptide chains. Its chloromethyl group allows for further functionalization, facilitating the creation of diverse peptide analogs.
Data Table: Comparison of Pyrrolidine Derivatives in Peptide Synthesis
| Compound Name | Yield (%) | Reaction Time (h) | Application |
|---|---|---|---|
| 1-tert-butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | 85 | 12 | Anticancer peptides |
| N-Boc-trans-4-hydroxy-L-proline methyl ester | 90 | 10 | Antibiotic peptides |
Pharmaceutical Development Applications
3. API Intermediate
The compound is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structure allows for modifications that can lead to the development of novel therapeutic agents.
Case Study : In a recent patent application, researchers reported the use of 1-tert-butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate in the synthesis of a new class of analgesics. The versatility of this compound enabled the formation of various derivatives that exhibited enhanced efficacy compared to existing drugs .
Mechanism of Action
The mechanism of action of 1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically involve interactions with nucleophiles or electrophiles in the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences
Reactivity :
- The chloromethyl group in the target compound enables nucleophilic substitution reactions, unlike methyl or benzyl esters, which require harsher conditions for modification .
- Difluoromethoxy derivatives (e.g., CAS: 2137062-11-2) exhibit enhanced metabolic stability due to fluorine’s electronegativity .
Stereochemical Impact :
- (2R,4R) configuration in the target compound vs. (2S,4R) in others influences chiral recognition in drug-receptor interactions .
Applications :
- Hydroxyl-containing analogs (e.g., CAS: 114676-69-6) are used for further derivatization (e.g., phosphorylation), while 4-azido derivatives (CAS: 121147-97-5) are employed in click chemistry .
Physicochemical Properties
Biological Activity
1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate is a pyrrolidine derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-fibrotic and anti-inflammatory treatments. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₁H₁₉ClN₁O₅
- Molecular Weight : 245.73 g/mol
- CAS Number : 74844-91-0
Synthesis
The synthesis of 1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate typically involves the protection of the hydroxyl group and subsequent chloromethylation. Various synthetic routes have been explored to optimize yield and purity.
Anti-Fibrotic Effects
Recent studies have indicated that this compound exhibits significant anti-fibrotic properties. Research has shown that it inhibits collagen synthesis in fibroblasts, which is crucial in the progression of fibrosis. For instance, a study demonstrated that treatment with this compound reduced the expression levels of collagen type I (COL1A1) and alpha-smooth muscle actin (α-SMA) in liver cells exposed to transforming growth factor-beta (TGF-β) .
| Compound | IC50 (μM) | Effect on COL1A1 Expression |
|---|---|---|
| 1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine | 30 | Significant reduction |
| Control (EGCG) | 50 | Moderate reduction |
The biological activity of this compound is primarily mediated through the inhibition of the IKKβ-NF-κB signaling pathway. This pathway plays a pivotal role in inflammation and fibrosis. By blocking this signaling cascade, the compound effectively reduces inflammatory markers and fibrogenesis .
Study 1: In Vitro Evaluation
In vitro studies using LX-2 cells (a human hepatic stellate cell line) showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in fibrotic markers. The selectivity index (SI) was calculated to assess safety and efficacy:
| Concentration (μM) | COL1A1 Reduction (%) | SI |
|---|---|---|
| 50 | 31.18 | High |
| 100 | 49.34 | Moderate |
| 200 | 66.72 | Low |
Study 2: Safety Profile
The cytotoxicity profile was evaluated to ensure safety for potential therapeutic use. The compound exhibited a high selectivity index, indicating favorable safety at effective doses .
Q & A
Q. What are the key synthetic strategies for preparing 1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate, and how do reaction conditions influence enantiomeric purity?
The synthesis typically involves multi-step routes starting from pyrrolidine precursors. Critical steps include:
- Chiral induction : Use of chiral auxiliaries or catalysts (e.g., L-proline derivatives) to enforce the (2R,4R) configuration .
- Esterification : Sequential protection of hydroxyl and amine groups with tert-butyl and methyl/chloromethyl esters under anhydrous conditions (e.g., THF, NaH as base) .
- Chloromethylation : Introduction of the chloromethyl group via nucleophilic substitution (e.g., using chloromethyl chloroformate) under controlled temperatures (-10°C to 0°C) to minimize racemization .
Methodological Tip : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry after each step.
Q. How can researchers confirm the stereochemical integrity of the (2R,4R) configuration post-synthesis?
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as demonstrated for analogous pyrrolidine derivatives) .
- NMR spectroscopy : Analyze coupling constants (e.g., ) between H-2 and H-4 protons to verify cis/trans relationships .
- Vibrational circular dichroism (VCD) : Compare experimental spectra with DFT-computed models for stereochemical validation .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate diastereomers or unreacted intermediates .
- Recrystallization : Employ solvents like dichloromethane/hexane to enhance crystalline purity .
- Vacuum distillation : For volatile byproducts, especially after esterification steps .
Advanced Research Questions
Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to other leaving groups (e.g., trifluoromethyl or fluoropropyl)?
The chloromethyl group exhibits higher electrophilicity due to the polarizable C–Cl bond, enabling:
- Faster SN2 reactivity : Compared to bulkier groups (e.g., trifluoromethyl), facilitating substitution with amines or thiols in drug conjugate synthesis .
- Stability trade-offs : Susceptibility to hydrolysis under acidic/alkaline conditions necessitates inert storage (argon, desiccants) .
Experimental Design : Compare kinetic studies (e.g., for Cl vs. F substitution) under identical conditions using / NMR .
Q. What strategies mitigate racemization during functionalization of the 4-hydroxypyrrolidine moiety?
- Low-temperature reactions : Perform acylations or oxidations below 0°C to preserve stereochemistry .
- Protecting group selection : Use tert-butyl esters (Boc) instead of benzyl groups to reduce steric hindrance and side reactions .
- Catalytic asymmetric methods : Employ organocatalysts (e.g., Cinchona alkaloids) for enantioselective modifications .
Q. How does the compound’s stereochemistry impact its biological activity in drug discovery contexts?
- Molecular docking : The (2R,4R) configuration enhances binding to proteases (e.g., HIV-1 protease) due to complementary spatial alignment with active sites .
- Pharmacokinetics : Increased metabolic stability compared to (2S,4S) isomers, as shown in analogues with similar substituents .
Data Analysis : Compare IC values of enantiomers in enzyme inhibition assays .
Methodological Challenges & Solutions
Q. How to resolve contradictions in reported synthetic yields for analogous pyrrolidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
